2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid
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Overview
Description
“2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid” is a chemical compound with the CAS Number: 2138398-73-7 . It has a molecular weight of 349.39 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-12H2,1H3,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Generation of Nonstabilized Azomethine Ylides
Nonstabilized azomethine ylides can be generated through the decarboxylative condensation of α-amino acids with carbonyl compounds, a process involving the elimination of water and carbon dioxide. These ylides are instrumental in producing pyrrolidines, pyrrolines, and oxazolidines, showcasing the utility of fluorenyl derivatives in synthesizing complex organic structures (Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S., 1987).
Enzyme-activated Surfactants for Carbon Nanotubes
Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes (CNTs), facilitating their homogeneous aqueous dispersion. These surfactants are convertible into enzymatically activated variants that create on-demand dispersions under constant and physiological conditions, highlighting the relevance in materials science and nanotechnology (Cousins, B., Das, A., Sharma, R., Li, Y., McNamara, J., Hillier, I. H., Kinloch, I., & Ulijn, R., 2009).
Antimicrobial and Anticancer Agents
Derivatives of fluorenyl compounds have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various carcinoma cell lines. Some compounds demonstrated remarkable activity, underscoring the potential of fluorenyl-based bioactive agents in pharmacological and medical research (Hussein, E., Alsantali, R. I., Morad, M., Obaid, R., Altass, H., Sayqal, A., Abourehab, M. A., Elkhawaga, A. A., Aboraia, A. S., & Ahmed, S. A., 2020).
Bioimaging with Water-soluble Fluorenyl Probe
A new water-soluble fluorene derivative has been studied for its linear photophysical characterization and two-photon absorption properties. Its application in bioimaging demonstrates the compound's utility in selectively targeting alpha(v)beta(3) integrins, making it attractive for integrin imaging in biological research (Morales, A., Luchita, G., Yanez, C. O., Bondar, M., Przhonska, O., & Belfield, K., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUAUYXNYUTHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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